molecular formula C19H19N5O2 B12161542 [4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B12161542
M. Wt: 349.4 g/mol
InChI Key: QPVIUCSPCITOBO-UHFFFAOYSA-N
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Description

The compound 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone features a methanone core linked to a tetrazole-substituted phenyl group and a 2-phenylmorpholine moiety. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids, while the morpholine ring enhances solubility and pharmacokinetic properties .

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C19H19N5O2/c1-14-20-21-22-24(14)17-9-7-16(8-10-17)19(25)23-11-12-26-18(13-23)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3

InChI Key

QPVIUCSPCITOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and scalability.

Chemical Reactions Analysis

  • “4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone” can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include nickel catalysts, sodium azide, and triethyl orthoformate.
  • Major products formed depend on the specific reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in drug development due to its versatile structure.

    Biology: Investigated for potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Evaluated for its therapeutic potential in various diseases.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Triazole- and Thiazole-Containing Derivatives
  • Compounds 4 & 5 (): These isostructural thiazole derivatives incorporate triazole and fluorophenyl groups. Their triclinic crystal structures (space group P̄1) reveal planar molecular conformations, except for a perpendicular fluorophenyl group, which may influence packing and solubility.
Pyrazole Derivatives
  • 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone (): This pyrazole-based compound has a molecular weight of 329.76 g/mol and a predicted boiling point of 502°C. Its chloro-fluorophenyl substituent introduces steric and electronic effects distinct from the target’s tetrazole-phenyl group. The pyrazole’s lower molecular weight may enhance membrane permeability compared to the bulkier tetrazole-morpholine system .

Morpholine-Containing Analogues

  • {3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone (): This compound shares the 2-phenylmorpholine moiety but replaces the tetrazole with a pyrimidinylamino group. Its higher molecular weight (459.5 g/mol) suggests reduced solubility compared to the target compound .

Physicochemical Properties

The table below summarizes key properties of the target compound and analogs:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted pKa Predicted Boiling Point (°C)
Target Compound C21H20N4O2 384.42 Tetrazole, Morpholine, Phenyl ~0.5 ~500
[4-Chlorophenyl]thiazole derivative (2) C26H18ClF2N5S 517.97 Triazole, Thiazole, Fluorophenyl N/A N/A
Pyrazole derivative (4) C17H13ClFN3O 329.76 Pyrazole, Chloro-fluorophenyl -0.39 502.0
Morpholine-pyrimidine analog (6) C26H25N3O5 459.5 Morpholine, Pyrimidine N/A N/A

Biological Activity

The compound 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, identified by its CAS number 1324065-98-6, is a complex organic molecule featuring both a tetrazole ring and a morpholine moiety. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2}, with a molecular weight of 349.4 g/mol. The structure includes a phenyl group attached to a morpholine ring and a tetrazole moiety, which are known to influence biological interactions significantly.

PropertyValue
Molecular FormulaC19H19N5O2C_{19}H_{19}N_{5}O_{2}
Molecular Weight349.4 g/mol
CAS Number1324065-98-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity to target proteins. This interaction can modulate several signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Effects

Recent studies have highlighted the potential anticancer properties of 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its role as a promising lead in cancer therapy.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study conducted on colorectal cancer cell lines (SW480 and HCT116), the compound exhibited significant inhibitory effects with IC50 values of 2 μM and 0.12 μM, respectively. These results indicate that it is more effective than traditional chemotherapeutic agents like 5-FU .
  • Xenograft Model : In vivo studies using HCT116 xenografts in BALB/C nu/nu mice showed that treatment with the compound reduced tumor growth and downregulated the expression of Ki67, a marker associated with cell proliferation .
  • Metabolic Stability : The compound demonstrated higher metabolic stability compared to reference drugs when incubated with human and mouse liver microsomes, indicating its potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique combination of functional groups within 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone differentiates it from other compounds:

Compound NameStructural FeaturesBiological Activity
3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanoneContains dimethyl substitutions on the phenyl ringModerate anticancer activity
[2-(1H-tetrazol-1-yl)phenylmethanone]Lacks morpholine moietyLower activity against cancer cells

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